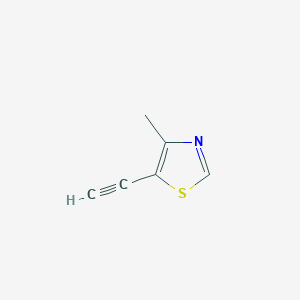

5-Ethynyl-4-methylthiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-ethynyl-4-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NS/c1-3-6-5(2)7-4-8-6/h1,4H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTHMRGOSYOSAOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis protocol for 5-Ethynyl-4-methylthiazole

An In-depth Technical Guide to the Synthesis of 5-Ethynyl-4-methylthiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key heterocyclic building block in medicinal chemistry, valued for its utility in the construction of complex molecular architectures via click chemistry and other coupling reactions. This guide provides a comprehensive, technically detailed protocol for its synthesis. We will explore a robust and widely applicable two-step synthetic strategy commencing from the commercially available 4-methylthiazole. The synthesis involves the bromination of the thiazole ring followed by a palladium-catalyzed Sonogashira coupling with a protected alkyne, and subsequent deprotection. This guide emphasizes the underlying chemical principles, provides detailed step-by-step protocols, and offers insights into reaction optimization and troubleshooting, ensuring scientific integrity and reproducibility.

Introduction: The Significance of this compound

The thiazole motif is a prevalent scaffold in a multitude of biologically active compounds, including pharmaceuticals and agrochemicals.[1][2][3] The introduction of a reactive ethynyl group at the 5-position of the 4-methylthiazole core dramatically enhances its synthetic versatility. This terminal alkyne functionality serves as a handle for a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The resulting triazole linkage is a stable and effective bioisostere for amide bonds, making this compound a valuable precursor for the synthesis of novel drug candidates and biologically active probes.[4]

Synthetic Strategy: A Two-Step Approach

The most logical and efficient synthetic route to this compound involves two key transformations:

-

Electrophilic Bromination: Introduction of a bromine atom at the C5 position of 4-methylthiazole. This halogenated intermediate is crucial for the subsequent cross-coupling reaction.

-

Sonogashira Coupling and Deprotection: A palladium-catalyzed cross-coupling reaction between the 5-bromo-4-methylthiazole and a protected terminal alkyne, followed by the removal of the protecting group to unveil the desired product. The use of a protecting group, such as trimethylsilyl (TMS), is essential to prevent self-coupling and other side reactions of the terminal alkyne under the reaction conditions.[5]

Visualizing the Synthetic Pathway

Caption: Synthetic route to this compound.

Part 1: Synthesis of 5-Bromo-4-methylthiazole

The initial step involves the regioselective bromination of 4-methylthiazole. The electron-rich nature of the thiazole ring directs electrophilic substitution preferentially to the C5 position.

Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Methylthiazole | 99.15 | 2.18 g (2.0 mL) | 22 mmol |

| Bromine | 159.81 | 3.51 g (1.12 mL) | 22 mmol |

| Acetic Acid | 60.05 | 20 mL | - |

| 10% aq. Sodium Carbonate | - | As needed | - |

| Ethyl Acetate | 88.11 | As needed | - |

| Saturated Brine | - | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

To a solution of 4-methylthiazole (2.2 mmol) in acetic acid (2 mL), add bromine (2.2 mmol) dropwise at room temperature while protecting the reaction from light.[6]

-

Stir the reaction mixture at room temperature for 16 hours.

-

Upon completion, carefully quench the reaction by adding 10% aqueous sodium carbonate solution until the effervescence ceases.

-

Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with saturated brine (20 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[6]

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 5-bromo-4-methylthiazole.

Expected Outcome:

The product, 5-bromo-4-methylthiazole, is typically obtained as a solid. The reported yield is around 22%.[6] The structure can be confirmed by ¹H NMR spectroscopy, which should show a singlet for the methyl group protons around δ 2.45 ppm and a singlet for the C2-H proton of the thiazole ring around δ 8.69 ppm in CDCl₃.[6]

Part 2: Sonogashira Coupling and Deprotection

The Sonogashira coupling is a powerful C-C bond-forming reaction between a vinyl or aryl halide and a terminal alkyne, catalyzed by palladium and copper complexes.[7][8][9] In this step, 5-bromo-4-methylthiazole is coupled with trimethylsilylacetylene. The TMS group is a common protecting group for terminal alkynes due to its stability and ease of removal.[5]

Experimental Protocol: Sonogashira Coupling

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-Bromo-4-methylthiazole | 178.05 | 1.78 g | 10 mmol |

| Trimethylsilylacetylene | 98.22 | 1.18 g (1.7 mL) | 12 mmol |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.58 g | 0.5 mmol |

| Copper(I) Iodide | 190.45 | 0.19 g | 1.0 mmol |

| Triethylamine | 101.19 | 40 mL | - |

Procedure:

-

To a solution of 5-bromo-4-methylthiazole (10 mmol) in triethylamine (40 mL), add trimethylsilylacetylene (12 mmol), tetrakis(triphenylphosphine)palladium(0) (0.5 mmol), and copper(I) iodide (1.0 mmol) under an inert atmosphere (e.g., argon or nitrogen).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-((trimethylsilyl)ethynyl)-4-methylthiazole.

Experimental Protocol: Deprotection of the TMS Group

The final step is the removal of the trimethylsilyl protecting group to yield the terminal alkyne. This is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF).[4][5][10]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-((Trimethylsilyl)ethynyl)-4-methylthiazole | 195.36 | 1.95 g | 10 mmol |

| Tetrabutylammonium fluoride (TBAF) | 261.46 | 11 mL (1.0 M in THF) | 11 mmol |

| Tetrahydrofuran (THF) | 72.11 | 30 mL | - |

Procedure:

-

Dissolve the purified 5-((trimethylsilyl)ethynyl)-4-methylthiazole (10 mmol) in THF (30 mL).

-

Add a 1.0 M solution of TBAF in THF (11 mmol) dropwise at 0 °C.[4]

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.[4]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Evaporate the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final product, this compound.

Alternative Deprotection Method:

A milder and more cost-effective method for TMS deprotection involves the use of copper(II) sulfate and sodium ascorbate in an ethanol-water mixture.[10][11] This method offers high yields and tolerates a wide range of functional groups.[10][11]

Visualizing the Reaction Mechanism

Caption: Simplified mechanism of the Sonogashira coupling reaction.

Safety and Handling

-

Bromine: Highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Triethylamine: Flammable and corrosive. Use in a fume hood.

-

Palladium Catalysts: Can be pyrophoric. Handle under an inert atmosphere.

-

TBAF: Corrosive. Avoid contact with skin and eyes.

Conclusion

This guide outlines a reliable and well-documented synthetic route for the preparation of this compound. The two-step sequence, involving bromination and a subsequent Sonogashira coupling/deprotection, provides a versatile and scalable method for accessing this valuable building block. By understanding the underlying principles of each reaction and adhering to the detailed protocols, researchers can confidently synthesize this compound for their applications in drug discovery and materials science.

References

-

A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate - ResearchGate. (2018). Retrieved January 21, 2026, from [Link]

-

An efficient method for selective deprotection of trimethylsilyl ethers, tetrahydropyranyl ethers, ethylene acetals and ketals. (n.d.). Retrieved January 21, 2026, from [Link]

-

(PDF) A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. (2018). Retrieved January 21, 2026, from [Link]

-

Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug - PubMed Central. (n.d.). Retrieved January 21, 2026, from [Link]

-

Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). Retrieved January 21, 2026, from [Link]

-

Recent Progress of Protecting Groups for Terminal Alkynes. (n.d.). Retrieved January 21, 2026, from [Link]

-

Sonogashira coupling - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]

-

Synthesis of [2‐(Trimethylsilyl)ethynyl]pyrazoles Based on Bis(trimethylsilyl)acetylene and Arylacetyl Chlorides - Sci-Hub. (n.d.). Retrieved January 21, 2026, from [Link]

-

Thiazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 21, 2026, from [Link]

-

Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]

-

5-Bromo-4-methyl-1,3-thiazole | C4H4BrNS | CID 15020997 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]

-

Sonogashira Coupling Reaction Mechanism - YouTube. (2016). Retrieved January 21, 2026, from [Link]

-

Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 21, 2026, from [Link]

-

Sonogashira Coupling - Chemistry LibreTexts. (2024). Retrieved January 21, 2026, from [Link]

- Trimethylsilyl acetylene compounds, their preparation and their use in the preparation of daunomycinone derivatives - Google Patents. (n.d.).

-

trimethylsilyl azide - Organic Syntheses Procedure. (n.d.). Retrieved January 21, 2026, from [Link]

- Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole - Google Patents. (n.d.).

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - NIH. (2019). Retrieved January 21, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]

- 6. 5-bromo-4-methylthiazole | 111600-83-0 [chemicalbook.com]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

physicochemical properties of 5-Ethynyl-4-methylthiazole

An In-depth Technical Guide to the Physicochemical Characterization of 5-Ethynyl-4-methylthiazole

Abstract

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development. This technical guide provides a comprehensive framework for the experimental determination of the key physicochemical parameters of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying scientific rationale for each method. This document serves as a practical manual for the complete physicochemical profiling of this and similar novel chemical entities.

Introduction: The Scientific Imperative for Physicochemical Profiling

The journey of a novel chemical entity from discovery to application is paved with data. Among the most critical datasets are the physicochemical properties, which govern a molecule's behavior in various environments. For a compound like this compound, these properties will dictate its solubility in biological fluids, its ability to cross cell membranes, its formulation possibilities, and its overall stability. This guide eschews a simple recitation of facts; instead, it provides a strategic approach to elucidating these properties, empowering the researcher to generate high-quality, reliable data.

The core physicochemical properties to be determined are:

-

Identity and Purity: Confirmation of the chemical structure and assessment of sample purity.

-

Melting Point: A key indicator of purity and solid-state stability.

-

Boiling Point: Relevant for purification and handling of the compound if it is a liquid at or near room temperature.

-

Solubility: A critical determinant of bioavailability and formulation feasibility.

-

pKa: The acid dissociation constant, which governs the ionization state of the molecule at different pH values.

This guide will detail the experimental methodologies for determining each of these parameters for this compound.

Structural Confirmation and Purity Assessment

Before any physicochemical measurements are undertaken, the identity and purity of the this compound sample must be unequivocally established. This is a foundational step to ensure the integrity of all subsequent data.

Molecular Identity

The molecular structure of this compound is confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the carbon-hydrogen framework of a molecule.[1][2][3] For this compound, the expected signals would be:

-

¹H NMR: A singlet for the methyl protons, a singlet for the thiazole proton, and a singlet for the acetylenic proton. The chemical shifts will be characteristic of their electronic environments.

-

¹³C NMR: Distinct signals for the methyl carbon, the two thiazole ring carbons, and the two acetylenic carbons.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the compound. The expected exact mass for C₆H₅NS is 123.01427 g/mol .[4]

-

Infrared (IR) Spectroscopy: IR spectroscopy will identify the presence of key functional groups.[1][2] For this compound, characteristic peaks would include a C≡C-H stretch (around 3300 cm⁻¹) and a C≡C stretch (around 2100 cm⁻¹).

Purity Analysis

The purity of the sample is typically assessed using chromatographic methods.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a standard approach. A pure sample should yield a single major peak. The peak area percentage can be used to quantify the purity.

-

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC can also be employed for purity assessment.

Table 1: Key Identifying Information for this compound

| Property | Value | Source |

| CAS Number | 111600-93-2 | [5] |

| Molecular Formula | C₆H₅NS | [6] |

| Molecular Weight | 123.18 g/mol | [5] |

| SMILES | CC1=C(C#C)SC=N1 | [6] |

| InChIKey | QTHMRGOSYOSAOA-UHFFFAOYAO | [6] |

Experimental Determination of Physicochemical Properties

The following sections provide detailed protocols for the experimental determination of the key .

Melting Point Determination

The melting point is the temperature at which a solid turns into a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.[7][8] Impurities tend to depress and broaden the melting point range.

Experimental Protocol: Capillary Melting Point Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.[9][10]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature probe.[7]

-

Measurement: The sample is heated at a slow, controlled rate (1-2 °C per minute) near the expected melting point.[9]

-

Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[10]

Causality Behind Experimental Choices: A slow heating rate is crucial for ensuring that the temperature of the sample and the thermometer are in thermal equilibrium, leading to an accurate measurement.[9]

Caption: Workflow for Boiling Point Determination.

Solubility Determination

Solubility is a measure of the maximum amount of a substance that can dissolve in a given amount of solvent at a specific temperature. [11]It is a crucial parameter in drug development, influencing absorption and bioavailability. [12][13] Experimental Protocol: Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility. [14]

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, phosphate-buffered saline) in a sealed vial.

-

Equilibration: The vials are agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration. [12]4. Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as HPLC with a calibration curve.

Causality Behind Experimental Choices: Using an excess of the solid ensures that the resulting solution is saturated. The extended equilibration time is necessary to reach a true thermodynamic equilibrium between the solid and the solution. [15]

Caption: Workflow for Solubility Determination.

pKa Determination

The pKa is a measure of the acidity of a compound. For a nitrogen-containing heterocyclic compound like this compound, the pKa will describe the equilibrium between the protonated and neutral forms. [16][17]This is critical for understanding its behavior in biological systems, as the ionization state affects properties like solubility and membrane permeability.

Experimental Protocol: Potentiometric Titration

-

Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while the pH is monitored with a calibrated pH electrode.

-

Data Analysis: The pH is plotted against the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve. [18] Causality Behind Experimental Choices: Potentiometric titration directly measures the change in pH as the ionization state of the molecule is altered by the addition of an acid or base, allowing for a precise determination of the pKa.

Table 2: Predicted Physicochemical Properties of Related Thiazole Derivatives

| Compound | Property | Value | Source |

| 4-Methyl-5-vinylthiazole | pKa (Strongest Basic) | 2.84 | [19] |

| 4-Methyl-5-vinylthiazole | Water Solubility | 1.39 g/L | [19] |

| 4-Ethyl-5-methylthiazole | Molecular Weight | 127.21 g/mol | [20][21] |

Note: These values are for structurally related compounds and should be used as estimates only.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to the determination of the key . By following these protocols, researchers can generate a robust dataset that will be invaluable for any future applications of this compound, from medicinal chemistry to materials science. The principles and methodologies described herein are broadly applicable to the characterization of other novel chemical entities. The next logical steps following this initial characterization would involve in-depth studies of the compound's stability, lipophilicity (LogP), and solid-state properties (polymorphism), which are beyond the scope of this guide but are essential for advanced drug development.

References

-

Experiment: Determining the Boiling Points of Organic Compounds. (2025, July 20). Filo. [Link]

-

A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019, September). ResearchGate. [Link]

-

Melting point determination. (n.d.). University of Calgary. [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). In-Pharma Technologist. [Link]

-

Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks. [Link]

-

Development of Methods for the Determination of pKa Values. (n.d.). PMC - NIH. [Link]

-

Determination Of Boiling Point Of An Organic Compound Experiment. (n.d.). BYJU'S. [Link]

-

How To Determine Melting Point Of Organic Compounds? (2025, January 31). Chemistry For Everyone. [Link]

-

Boiling Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu. [Link]

-

Estimation of pKa Using Semiempirical Molecular Orbital Methods. Part 2: Application to Amines, Anilines and Various Nitrogen Containing Heterocyclic Compounds. (n.d.). SemOpenAlex. [Link]

-

Melting Point Determination Lab Protocol. (n.d.). Studylib. [Link]

-

6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts. [Link]

-

Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. [Link]

-

Determination of Melting Point. (n.d.). Clarion University. [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]

-

5-ethynyl-4-methyl-1,3-thiazole. (2025, May 20). Chemical Synthesis Database. [Link]

-

What are the p K a values of C–H bonds in aromatic heterocyclic compounds in DMSO? (2025, August 6). ResearchGate. [Link]

-

How to Estimate the pKa Values Using the pKa Table. (n.d.). Organic Chemistry Tutor. [Link]

-

Order of Acidity and PKa in heterocyclic compounds | CSIR NET Dec 2024 Chemistry. (2025, September 5). YouTube. [Link]

-

5-ethyl-4-methyl thiazole, 31883-01-9. (n.d.). The Good Scents Company. [Link]

-

Showing Compound 4-Methyl-5-vinylthiazole (FDB008542). (2010, April 8). FooDB. [Link]

-

4-Methyl-5-vinylthiazole | C6H7NS | CID 15654. (n.d.). PubChem. [Link]

-

4-Ethyl-5-methylthiazole | C6H9NS | CID 521384. (n.d.). PubChem. [Link]

-

Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. (n.d.). Taylor & Francis Online. [Link]

-

4-Thiazolecarboxylic acid, ethyl ester. (n.d.). Organic Syntheses Procedure. [Link]

-

Thiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

4-Ethyl-5-methylthiazole. (n.d.). NIST WebBook. [Link]

-

5-formyl-4-methyl thiazole, 82294-70-0. (n.d.). The Good Scents Company. [Link]

- CN102584740A - Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole. (n.d.).

-

NMR, mass spectroscopy, IR - finding compound structure ? (2019, March 6). ResearchGate. [Link]

-

Determining a Structure with IR and NMR. (2018, April 13). YouTube. [Link]

-

Predicting a Structure Based on NMR and IR Spectra. (2017, May 9). YouTube. [Link]

-

5-Methylthiazole. (n.d.). SpectraBase. [Link]

Sources

- 1. gcms.cz [gcms.cz]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. spectrabase.com [spectrabase.com]

- 5. 111600-93-2|this compound|BLD Pharm [bldpharm.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. studylib.net [studylib.net]

- 8. pennwest.edu [pennwest.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. byjus.com [byjus.com]

- 11. rheolution.com [rheolution.com]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 14. researchgate.net [researchgate.net]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. metaphactory [semopenalex.org]

- 17. organicchemistrytutor.com [organicchemistrytutor.com]

- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Showing Compound 4-Methyl-5-vinylthiazole (FDB008542) - FooDB [foodb.ca]

- 20. 4-Ethyl-5-methylthiazole | C6H9NS | CID 521384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. 4-Ethyl-5-methylthiazole [webbook.nist.gov]

solubility of 5-Ethynyl-4-methylthiazole in organic solvents

An In-depth Technical Guide to the Solubility of 5-Ethynyl-4-methylthiazole in Organic Solvents

Introduction

This compound is a heterocyclic compound of significant interest within the fields of medicinal chemistry and materials science. As a key building block, its utility in the synthesis of novel pharmaceutical agents and functional organic materials is vast. The efficiency of synthetic routes, the success of purification techniques such as crystallization, and the feasibility of formulation for biological screening are all fundamentally governed by the compound's solubility characteristics. An in-depth understanding of how this compound behaves in various organic solvents is, therefore, not merely academic but a critical prerequisite for its practical application.

This technical guide provides a comprehensive analysis of the solubility profile of this compound. In the absence of extensive, publicly available quantitative data for this specific molecule, we will leverage foundational chemical principles, analyze data from structurally similar thiazole derivatives, and present a predictive solubility framework. Most importantly, this guide furnishes a detailed, field-proven experimental protocol for researchers to accurately determine solubility in their own laboratories, ensuring a self-validating system for data generation.

Physicochemical Profile and Structural Analysis

To understand the solubility of a compound, one must first understand the molecule itself. The structure of this compound dictates the nature and strength of its potential intermolecular interactions with solvent molecules.

-

Molecular Formula: C₆H₅NS

-

Molecular Weight: 123.18 g/mol

-

SMILES: CC1=C(SC=N1)C#C[1]

-

Key Structural Features:

-

Thiazole Ring: A five-membered aromatic heterocycle containing both sulfur and nitrogen. The nitrogen atom at position 3 is a hydrogen bond acceptor, and the ring system possesses a significant dipole moment, contributing to its overall polarity.

-

Ethynyl Group (-C≡CH): The terminal alkyne provides a region of high electron density and a weakly acidic proton, allowing it to act as a weak hydrogen bond donor.

-

Methyl Group (-CH₃): A small, non-polar alkyl substituent that slightly increases lipophilicity.

-

The combination of a polar aromatic heterocycle and functional groups capable of hydrogen bonding suggests that this compound will exhibit a preference for polar organic solvents. The "like dissolves like" principle is the guiding tenet for predicting its solubility behavior.

Anticipated Solubility Profile

Based on this collective evidence, the following profile is anticipated:

| Solvent Class | Organic Solvent | Dielectric Constant (20°C) | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol | 32.7 | High | Strong hydrogen bonding (acceptor and donor) and dipole-dipole interactions. |

| Ethanol | 24.5 | High | Strong hydrogen bonding and dipole-dipole interactions.[4] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | High | Strong dipole-dipole interactions; excellent solvent for polar heterocycles. |

| Acetonitrile | 37.5 | High to Moderate | Strong dipole-dipole interactions. | |

| Acetone | 20.7 | High to Moderate | Good dipole-dipole interactions. | |

| Intermediate Polarity | Dichloromethane (DCM) | 9.1 | Moderate | Primarily dipole-dipole interactions. |

| Tetrahydrofuran (THF) | 7.5 | Moderate | Can accept hydrogen bonds and has a moderate dipole. | |

| Ethyl Acetate | 6.0 | Moderate | Moderate polarity and hydrogen bond accepting capability. | |

| Non-Polar | Toluene | 2.4 | Low | Limited to weak van der Waals forces. |

| n-Hexane | 1.9 | Insoluble | Mismatch in polarity; interactions are limited to very weak van der Waals forces. |

This predictive table serves as an essential starting point for solvent selection in synthesis, purification, and formulation. However, for critical applications, experimental verification is paramount.

Diagram: Key Molecular Interactions Influencing Solubility

The interplay of intermolecular forces between this compound and various solvent types is the fundamental driver of solubility. This diagram illustrates the primary interactions.

Caption: Key intermolecular forces between the solute and different solvent classes.

Standardized Protocol for Isothermal Equilibrium Solubility Determination

To address the absence of public data, this section provides a rigorous, step-by-step protocol based on the well-established shake-flask method, which is considered the gold standard for determining equilibrium solubility.[6]

Pillar 1: Expertise & Rationale

The shake-flask method is chosen for its reliability in achieving a true thermodynamic equilibrium between the undissolved solid and the saturated solution. This contrasts with kinetic or supersaturation methods, which can yield misleadingly high values. The extended equilibration time and precise temperature control are critical for reproducibility.

Pillar 2: Self-Validating System

The protocol's trustworthiness is ensured by incorporating a validated analytical quantification method, such as High-Performance Liquid Chromatography (HPLC). By creating a multi-point calibration curve with standards of known concentration, the final measurement is accurate and traceable. The system is self-validating because the equilibrium state is confirmed by sampling at multiple time points (e.g., 24h, 48h, 72h) until the measured concentration remains constant.

Methodology

-

Preparation of Reagents and Standards:

-

Ensure the this compound is of high purity (>98%), as impurities can significantly affect solubility.

-

Use analytical or HPLC-grade organic solvents.

-

Prepare a series of stock solutions of this compound in a suitable solvent (e.g., acetonitrile) at known concentrations to generate a calibration curve for HPLC analysis.

-

-

Preparation of Saturated Solutions:

-

Into a series of 4 mL glass vials, add an excess amount of solid this compound (e.g., ~20 mg). The key is to ensure a solid phase remains after equilibration, confirming saturation.

-

Accurately dispense a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or orbital incubator set to a constant temperature (e.g., 25.0 ± 0.5 °C).

-

Agitate the vials at a consistent speed for a sufficient period to reach equilibrium. A minimum of 48 hours is recommended.[7] For crystalline compounds, 72 hours may be necessary.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm chemically inert syringe filter (e.g., PTFE) into a clean HPLC vial. This step is critical to remove all undissolved particulates, which would otherwise lead to an overestimation of solubility.[6]

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with a suitable mobile phase solvent to a concentration that falls within the linear range of the analytical method. A precise dilution factor is crucial.

-

Analyze the diluted sample using a validated HPLC method with UV detection. The wavelength should be set to the λmax of this compound.

-

Using the previously generated calibration curve, determine the concentration of the diluted sample.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

-

Diagram: Experimental Workflow for Solubility Determination

This diagram outlines the logical flow of the experimental protocol described above.

Caption: Step-by-step workflow for the isothermal shake-flask solubility protocol.

Conclusion

This compound presents a solubility profile characteristic of a polar heterocyclic compound, demonstrating a strong affinity for polar protic and aprotic organic solvents while showing limited solubility in non-polar media. This guide provides a robust predictive framework based on established chemical principles and data from analogous structures. For researchers requiring precise quantitative data for applications in drug development and process chemistry, the detailed, authoritative shake-flask protocol herein offers a reliable and self-validating methodology. Adherence to this experimental design will empower scientists to generate the high-quality solubility data essential for advancing their research and development objectives.

References

-

Title: 4-Methyl-5-vinylthiazole Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: 5-ethynyl-4-methyl-1,3-thiazole Source: Chemical Synthesis Database URL: [Link]

-

Title: Thiazole derivatives: prospectives and biological applications Source: ResearchGate URL: [Link]

-

Title: An Overview of Thiazole Derivatives and its Biological Activities Source: Journal of Drug Delivery and Therapeutics URL: [Link]

-

Title: Procedure For Determining Solubility of Organic Compounds Source: Scribd URL: [Link]

-

Title: Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions Source: ResearchGate URL: [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. researchgate.net [researchgate.net]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. 4-Methyl-5-vinylthiazole | C6H7NS | CID 15654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Sonogashira Coupling of 5-Halo-4-Methylthiazole

Introduction: The Strategic Importance of 5-Alkynyl-4-Methylthiazoles in Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates. Its ability to engage in hydrogen bonding, act as a bioisostere for other cyclic systems, and its inherent metabolic stability make it a cornerstone of modern drug design. The introduction of an alkynyl moiety at the C5 position of the 4-methylthiazole core via the Sonogashira coupling dramatically expands the chemical space available to researchers. This transformation is not merely an academic exercise; it is a critical tool for generating novel molecular architectures with significant therapeutic potential. The resulting 5-alkynyl-4-methylthiazoles serve as versatile building blocks for constructing complex molecules, including kinase inhibitors, antivirals, and anti-inflammatory agents.

This guide provides an in-depth technical overview of the Sonogashira coupling as applied to 5-halo-4-methylthiazole substrates. It moves beyond a simple recitation of protocols to explain the underlying mechanistic principles, the rationale behind experimental design, and field-proven strategies for overcoming the unique challenges posed by this heterocyclic system.

Mechanistic Underpinnings: A Tale of Two Catalytic Cycles

The Sonogashira reaction is a cross-coupling reaction that forges a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] It is most commonly catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst.[2] Understanding the dual catalytic cycles is paramount to troubleshooting and optimizing the reaction for the 5-halo-4-methylthiazole substrate.

The reaction is generally accepted to proceed via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]

-

The Palladium Cycle: This cycle is initiated by the oxidative addition of the 5-halo-4-methylthiazole to a Pd(0) species, forming a Pd(II) complex. This step is often rate-limiting.

-

The Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt, typically CuI, in the presence of a base to form a copper acetylide. This species is more nucleophilic than the parent alkyne.

-

Transmetalation: The copper acetylide then transfers its alkynyl group to the Pd(II) complex in a step called transmetalation.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired 5-alkynyl-4-methylthiazole product and regenerate the active Pd(0) catalyst.

It is crucial to recognize that the sulfur and nitrogen heteroatoms in the thiazole ring can potentially coordinate to the palladium center, which can sometimes inhibit catalysis. The choice of ligands is therefore critical to mitigate this effect and maintain catalytic activity.

Visualizing the Catalytic Pathway

Caption: The dual catalytic cycles of the copper-co-catalyzed Sonogashira coupling.

Core Experimental Parameters: A Deep Dive for the Thiazole Substrate

The success of the Sonogashira coupling of 5-halo-4-methylthiazole hinges on the judicious selection of several key parameters.

The Halide Leaving Group: A Reactivity Hierarchy

The nature of the halogen at the C5 position significantly impacts the reaction rate. The reactivity follows the order: I > Br >> Cl.[2]

-

5-Iodo-4-methylthiazole: This is the most reactive substrate, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times.

-

5-Bromo-4-methylthiazole: This is a more common and cost-effective starting material. The coupling generally requires higher temperatures and sometimes more specialized catalyst systems to achieve good yields.

-

5-Chloro-4-methylthiazole: This substrate is the least reactive and typically requires highly active catalyst systems, often employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.

Catalyst Systems: The Heart of the Reaction

The choice of palladium catalyst and, if applicable, the copper co-catalyst is critical.

| Catalyst System | Key Features & Considerations for 5-Halo-4-methylthiazole |

| Pd(PPh₃)₄ / CuI | The classic and widely used system.[4] Reliable for iodo- and bromo-thiazoles. Can be sensitive to air and may require an inert atmosphere. |

| PdCl₂(PPh₃)₂ / CuI | An air-stable Pd(II) precatalyst that is reduced in situ.[5] A practical alternative to Pd(PPh₃)₄. |

| Copper-Free Systems | Avoids the formation of alkyne homodimers (Glaser coupling) and simplifies purification.[6] Often requires a stronger base and may necessitate more specialized ligands. |

| Microwave-Assisted | Can dramatically reduce reaction times and improve yields, especially for less reactive substrates like 5-bromo-4-methylthiazole.[7] |

Ligands: The Key to Catalyst Stability and Activity

For a substrate like 5-halo-4-methylthiazole, the ligand's role extends beyond simply stabilizing the palladium center. It must prevent catalyst deactivation by the thiazole's heteroatoms.

-

Triphenylphosphine (PPh₃): The most common ligand, suitable for many applications.

-

Bulky, Electron-Rich Phosphines (e.g., P(t-Bu)₃): These can accelerate the oxidative addition and reductive elimination steps, proving beneficial for less reactive bromo- and chloro-thiazoles.[3]

-

N-Heterocyclic Carbenes (NHCs): Strong σ-donating ligands that form robust palladium complexes, showing high activity for challenging substrates.[2]

Bases and Solvents: The Reaction Environment

The base is required to deprotonate the terminal alkyne, while the solvent must solubilize the reactants and facilitate the reaction.

| Parameter | Common Choices & Rationale |

| Base | Amines (e.g., Triethylamine, Diisopropylethylamine): Often used in excess and can serve as both the base and solvent.[5] Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): Useful in copper-free systems and can be advantageous in certain solvent systems. |

| Solvent | Amine Solvents: Triethylamine is a common choice. Aprotic Polar Solvents (e.g., DMF, THF, Acetonitrile): Provide good solubility for the reactants and catalysts.[2] |

Field-Proven Experimental Protocols

The following protocols are presented as robust starting points for the Sonogashira coupling of 5-halo-4-methylthiazole. Optimization may be required based on the specific alkyne used.

Protocol 1: Classic Copper-Co-catalyzed Sonogashira Coupling

This protocol is well-suited for 5-iodo- and 5-bromo-4-methylthiazole.

Caption: Workflow for a classic copper-co-catalyzed Sonogashira coupling.

Detailed Steps:

-

To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 5-halo-4-methylthiazole (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).[8]

-

Add anhydrous solvent (e.g., THF, 5 mL) and the base (e.g., triethylamine, 3.0 mmol, 3.0 equiv).[8]

-

Stir the mixture at room temperature for 5-10 minutes.[8]

-

Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise via syringe.[8]

-

Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the reaction progress by TLC.[8]

-

Upon completion, cool the reaction mixture to room temperature.[8]

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst.[8]

-

Wash the filtrate sequentially with saturated aqueous NH₄Cl solution and brine.[8]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[8]

-

Purify the crude product by flash column chromatography on silica gel.[2]

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous for sensitive substrates where alkyne homocoupling is a concern.

Detailed Steps:

-

To a dry Schlenk flask, add 5-bromo-4-methylthiazole (1.0 mmol, 1.0 equiv) and a palladium precatalyst such as [DTBNpP]Pd(crotyl)Cl (2.5-5 mol%).[1]

-

Evacuate and backfill with an inert gas (N₂ or Ar).

-

Add anhydrous dimethyl sulfoxide (DMSO) as the solvent and 2,2,6,6-tetramethylpiperidine (TMP) as the base (2.0 equiv).[1]

-

Add the terminal alkyne (1.2 equiv).

-

Stir the reaction at room temperature and monitor by TLC or LC-MS. The reaction is often complete within 1-2 hours.[1]

-

Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography.

Data Summary: Typical Reaction Conditions

The following table summarizes typical conditions for the Sonogashira coupling of halo-heterocycles, which can be adapted for 5-halo-4-methylthiazole.

| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 5-Iodouracil | Pd(PPh₃)₄ / CuI | Et₃N | DMF | RT | 2 | 38-53 |

| 4-Iodoisoxazole | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 50 | 3 | up to 98 |

| 5-Bromoindole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 70-90 |

| 6-Bromopyridine | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 16 | ~85 |

Troubleshooting and Optimization

| Issue | Potential Cause | Recommended Solution |

| Low or No Conversion | Inactive catalyst; Poor reactivity of the halide | Use a more reactive catalyst system (e.g., with a bulky, electron-rich ligand); Increase the reaction temperature; Use microwave irradiation. |

| Alkyne Homocoupling | Presence of oxygen; High copper concentration | Ensure rigorous degassing and a robust inert atmosphere; Switch to a copper-free protocol. |

| Decomposition | Reaction temperature is too high | Lower the reaction temperature and extend the reaction time; Use a more active catalyst that operates at lower temperatures. |

Conclusion

The Sonogashira coupling of 5-halo-4-methylthiazole is a powerful and versatile transformation for the synthesis of novel compounds with significant potential in drug discovery and materials science. By understanding the mechanistic nuances and carefully selecting the reaction parameters—particularly the catalyst, ligand, and base—researchers can effectively overcome the challenges associated with this electron-rich heterocyclic substrate. The protocols and data presented in this guide provide a solid foundation for the successful implementation and optimization of this critical reaction, enabling the efficient generation of diverse 5-alkynyl-4-methylthiazole derivatives.

References

-

An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education, 2015.

-

Flow Chemistry: Sonogashira Coupling. ThalesNano Inc.,

-

Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 2018.

-

Application Notes and Protocols for Sonogashira Coupling of 4,6-difluoro-5-methylpyrimidine. BenchChem, 2025.

-

Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Advances, 2019.

-

Sonogashira Coupling. Chemistry LibreTexts, 2024.

-

The Pd(PPh3)4/CuI catalyzed Sonogashira coupling aryl bromides containing trifluoromethyl substituent with arylalkynes. ResearchGate,

-

Microwave-activated synthesis of thiazolo[5,4-d]thiazoles by a condensation/oxidation sequence. RSC Advances, 2014.

-

Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 2021.

-

Application Notes and Protocols for Sonogashira Cross-Coupling with 1-Ethyl-4-iodo-5-methyl-1H-pyrazole. BenchChem, 2025.

-

Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene. ResearchGate,

-

Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. The Journal of Organic Chemistry, 2001.

Sources

- 1. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 6. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Preparation of 5-Ethynyl-4-methylthiazole from 5-Iodo-4-methylthiazole

This guide provides a comprehensive overview of the synthesis of 5-ethynyl-4-methylthiazole, a valuable building block in medicinal chemistry and materials science. The primary focus is on the Sonogashira cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds between sp²-hybridized carbons (of an aryl or vinyl halide) and sp-hybridized carbons (of a terminal alkyne).[1][2] This document will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols, and discuss critical parameters for successful synthesis.

Introduction: The Significance of this compound

The thiazole motif is a prominent scaffold in numerous biologically active compounds.[1] The introduction of an ethynyl group at the 5-position of the 4-methylthiazole core opens up a vast chemical space for further functionalization. This terminal alkyne can participate in a variety of subsequent transformations, including cycloadditions (e.g., "click" chemistry to form triazoles), further cross-coupling reactions, and hydrations, making this compound a highly sought-after intermediate in drug discovery and the development of novel organic materials.

Core Synthesis Strategy: The Sonogashira Coupling

The most prevalent and efficient method for the synthesis of this compound from 5-iodo-4-methylthiazole is the Sonogashira cross-coupling reaction.[1][2] This palladium- and copper-cocatalyzed reaction offers high yields and excellent functional group tolerance under relatively mild conditions.[2][3][4]

Reaction Principle:

The general transformation involves the coupling of 5-iodo-4-methylthiazole with a suitable terminal alkyne, often using a protected alkyne like ethynyltrimethylsilane (TMS-acetylene) to prevent side reactions. The trimethylsilyl (TMS) protecting group is then removed in a subsequent step to yield the desired terminal alkyne.[5][6] The use of a protected alkyne is a common strategy to enhance stability and prevent the undesired homocoupling of the terminal alkyne (Glaser coupling).[7]

Visualizing the Workflow:

Caption: General workflow for the synthesis of this compound.

Mechanistic Insights: The Catalytic Cycles

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][8] Understanding these cycles is crucial for optimizing reaction conditions.

The Palladium Cycle:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the 5-iodo-4-methylthiazole, forming a Pd(II) intermediate. The reactivity of the halide in this step follows the order I > Br > Cl.[1][2]

-

Transmetalation: The copper(I) acetylide, formed in the copper cycle, transfers the acetylide group to the Pd(II) complex.

-

Reductive Elimination: The desired product, 5-((trimethylsilyl)ethynyl)-4-methylthiazole, is formed, and the Pd(0) catalyst is regenerated.

The Copper Cycle:

-

π-Complex Formation: The terminal alkyne coordinates with the copper(I) catalyst.

-

Acid-Base Reaction: A base, typically an amine like triethylamine or diisopropylamine, deprotonates the alkyne, increasing its nucleophilicity and forming a copper(I) acetylide intermediate.

Visualizing the Mechanism:

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Experimental Protocols

Part 1: Synthesis of 5-((Trimethylsilyl)ethynyl)-4-methylthiazole

This protocol is a representative procedure and may require optimization based on specific laboratory conditions and reagent purity.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 5-Iodo-4-methylthiazole | 225.04 | 1.0 g | 4.44 |

| Ethynyltrimethylsilane | 98.22 | 0.65 g (0.9 mL) | 6.66 |

| Pd(PPh₃)₂Cl₂ | 701.90 | 0.156 g | 0.222 (5 mol%) |

| Copper(I) Iodide (CuI) | 190.45 | 0.042 g | 0.222 (5 mol%) |

| Triethylamine (Et₃N) | 101.19 | 1.8 mL | 13.32 |

| Tetrahydrofuran (THF), anhydrous | - | 20 mL | - |

Procedure:

-

To a dry, nitrogen-flushed round-bottom flask, add 5-iodo-4-methylthiazole (1.0 g, 4.44 mmol), Pd(PPh₃)₂Cl₂ (0.156 g, 0.222 mmol), and CuI (0.042 g, 0.222 mmol).

-

Add anhydrous THF (20 mL) and triethylamine (1.8 mL, 13.32 mmol).

-

Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst activation.

-

Add ethynyltrimethylsilane (0.9 mL, 6.66 mmol) dropwise via syringe.

-

Stir the reaction mixture at room temperature under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford 5-((trimethylsilyl)ethynyl)-4-methylthiazole as a solid.

Part 2: Deprotection to this compound

The removal of the TMS group is a facile process, often achieved under mild basic conditions.[5][6][9]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 5-((Trimethylsilyl)ethynyl)-4-methylthiazole | 195.36 | (Product from Part 1) | ~4.0 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 0.11 g | 0.8 (0.2 eq) |

| Methanol (MeOH) | - | 20 mL | - |

Procedure:

-

Dissolve the TMS-protected thiazole from Part 1 in methanol (20 mL) in a round-bottom flask.

-

Add potassium carbonate (0.11 g, 0.8 mmol) to the solution.

-

Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC, observing the disappearance of the starting material and the appearance of a more polar product spot.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

-

Add water (20 mL) to the residue and extract with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure (the product can be volatile).

-

The resulting this compound is often obtained in high purity and may be used directly in subsequent steps or further purified by chromatography if necessary.

Causality Behind Experimental Choices and Key Considerations

-

Catalyst System: The combination of a palladium catalyst (like Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (CuI) is crucial for the efficiency of the Sonogashira reaction.[1][10] While copper-free Sonogashira protocols exist, the copper co-catalyst generally accelerates the reaction, allowing it to proceed at lower temperatures.[7][11]

-

Base: An amine base, such as triethylamine, serves a dual purpose: it acts as a scavenger for the HI generated during the reaction and facilitates the deprotonation of the terminal alkyne in the copper cycle.[3][4]

-

Solvent: Anhydrous and deoxygenated solvents are important to prevent catalyst deactivation and unwanted side reactions. THF is a common choice due to its ability to dissolve the reactants and catalysts.

-

Inert Atmosphere: The use of a nitrogen or argon atmosphere is critical because the Pd(0) catalyst is sensitive to oxidation by air, which would render it inactive.[7]

-

Deprotection: Potassium carbonate in methanol is a mild and effective method for TMS deprotection.[6][9] Other methods, such as using tetrabutylammonium fluoride (TBAF), are also effective but may be more expensive.[12] The choice of deprotection conditions should be compatible with other functional groups present in the molecule.[5]

Troubleshooting and Optimization

-

Low Yield: If the yield of the Sonogashira coupling is low, consider increasing the catalyst loading, using a more active palladium catalyst, or ensuring that all reagents and solvents are scrupulously dry and deoxygenated.

-

Homocoupling of Alkyne: The formation of diynes (Glaser coupling) is a common side reaction.[7] This can be minimized by using a slight excess of the alkyne and ensuring an inert atmosphere.

-

Incomplete Deprotection: If deprotection is sluggish, a stronger base or a longer reaction time may be necessary. However, harsh conditions should be avoided to prevent degradation of the thiazole ring.

Conclusion

The synthesis of this compound from 5-iodo-4-methylthiazole via a Sonogashira coupling followed by TMS deprotection is a reliable and high-yielding process. By understanding the underlying reaction mechanisms and carefully controlling the experimental parameters, researchers can efficiently access this versatile building block for a wide range of applications in chemical synthesis.

References

-

Wang, L., et al. (2022). C−I Selective Sonogashira and Heck Coupling Reactions Catalyzed by Aromatic Triangular Tri‐palladium. European Journal of Organic Chemistry. Available at: [Link]

-

Alonso, D. A., et al. (2005). Silver(I)‐Catalysed Protiodesilylation of 1‐(Trimethylsilyl)‐1‐alkynes. European Journal of Organic Chemistry. Available at: [Link]

-

Anonymous. (n.d.). Recent Progress of Protecting Groups for Terminal Alkynes. Source not specified. Available at: [Link]

-

Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library. Available at: [Link]

-

Wang, L., et al. (2022). Sonogashira coupling reactions for heteroaromatic iodides and phenylacetylene catalyzed by tri‐palladium complex 1.[a]. ResearchGate. Available at: [Link]

-

NRO Chemistry. (2020). Sonogashira Coupling. YouTube. Available at: [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Available at: [Link]

-

Narasimhamurthy, K. H., et al. (2014). Proposed reaction mechanism for the modified Sonogashira coupling of 5 with 6 in the presence of L-proline. ResearchGate. Available at: [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link]

-

So, C. M., & Kwong, F. Y. (2015). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. PMC. Available at: [Link]

-

Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]

- 4. m.youtube.com [m.youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]

theoretical calculations of 5-Ethynyl-4-methylthiazole properties

An In-depth Technical Guide to the Theoretical Calculation of 5-Ethynyl-4-methylthiazole Properties

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the structural, electronic, and spectroscopic properties of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry, offering both foundational concepts and practical workflows.

Introduction: The Significance of Substituted Thiazoles

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone scaffold in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3] The introduction of an ethynyl (-C≡C-) group at the 5-position of the 4-methylthiazole core is of particular interest. The ethynyl moiety can significantly influence the molecule's planarity, electronic properties, and potential as a building block for larger conjugated systems, making it a compelling target for both synthetic and theoretical investigation.[4]

Theoretical calculations, particularly those based on quantum mechanics, provide a powerful, cost-effective, and non-invasive means to predict molecular properties before undertaking complex and resource-intensive experimental synthesis. This guide details the application of Density Functional Theory (DFT) to characterize this compound, providing a virtual laboratory for understanding its inherent chemical nature.

Core Methodology: Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the workhorse of modern computational chemistry for studying the electronic structure of molecules.[5][6] It offers a favorable balance between computational cost and accuracy, making it ideal for molecules of this size.

Causality of Method Selection:

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that combines the strengths of Hartree-Fock theory with DFT. It is widely used and has been shown to provide reliable results for a vast range of organic molecules, particularly for geometry optimization and vibrational frequency calculations.[3][7]

-

Basis Set: 6-311++G(d,p) is a Pople-style basis set that provides a flexible and accurate description of the electrons. The 6-311 indicates a triple-zeta valence description. The ++G adds diffuse functions for both heavy atoms and hydrogens, which are crucial for describing anions and systems with lone pairs. The (d,p) adds polarization functions, allowing for non-spherical electron distribution, which is essential for accurately modeling bonding.[6][8]

All calculations are typically performed for the molecule in the gas phase to understand its intrinsic properties without the influence of a solvent.

Experimental Protocol: Geometry Optimization

The first and most critical step in any computational analysis is to find the molecule's lowest energy structure, known as geometry optimization.

-

Input Structure: A plausible 3D structure of this compound is constructed using molecular modeling software. The molecular formula is C₆H₅NS.[9]

-

Calculation Setup: The calculation is configured in a quantum chemistry software package (e.g., Gaussian, ORCA).

-

Job Type: Opt (Optimization) and Freq (Frequency). Running a frequency calculation after optimization is a self-validating step; the absence of imaginary frequencies confirms that a true energy minimum has been found.[10]

-

Method: B3LYP/6-311++G(d,p).

-

Charge and Multiplicity: The molecule is neutral (Charge=0) with all electrons paired (Singlet state, Multiplicity=1).

-

-

Execution: The calculation is submitted to a computational server. The algorithm iteratively adjusts the positions of the atoms until the forces on them are negligible and the energy is minimized.

-

Verification: The output is checked for convergence and the absence of imaginary frequencies in the vibrational analysis.

Workflow for Geometry Optimization and Verification

Caption: Workflow for obtaining a validated optimized molecular structure.

Analysis of Calculated Properties

Optimized Molecular Structure

The geometry optimization yields the most stable conformation of the molecule. The key structural parameters provide insight into the bonding and steric arrangement.

Caption: Optimized molecular structure of this compound.

Table 1: Selected Calculated Geometrical Parameters

| Parameter | Description | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Lengths (Å) | ||

| S-C(Thiazole) | Thiazole ring sulfur-carbon bonds | ~1.73 - 1.77 Å |

| N-C(Thiazole) | Thiazole ring nitrogen-carbon bonds | ~1.31 - 1.39 Å |

| C=C(Thiazole) | Thiazole ring double bond | ~1.38 Å |

| C-C(Ethynyl) | Ethynyl C-C single bond | ~1.43 Å |

| C≡C(Ethynyl) | Ethynyl C≡C triple bond | ~1.21 Å |

| **Bond Angles (°) ** | ||

| C-S-C | Angle within the thiazole ring | ~89-91° |

| C-N-C | Angle within the thiazole ring | ~110-112° |

| Dihedral Angles (°) |

| Ring-Ethynyl | Torsion angle defining planarity | ~0° or ~180° |

Note: These are typical expected values based on calculations of similar structures.[7][8][11] The near-planar dihedral angle indicates a high degree of conjugation between the thiazole ring and the ethynyl group.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic behavior.[12] The HOMO acts as an electron donor, while the LUMO is an electron acceptor.[10][13] The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity, kinetic stability, and the energy of electronic transitions.[3][14] A smaller gap generally implies higher reactivity and easier electronic excitation.[12]

Table 2: Calculated Frontier Orbital Energies

| Parameter | Description | Energy (eV) |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.0 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -1.5 |

| ΔE (LUMO-HOMO) | Energy Gap | ~4.0 to 5.0 |

Note: Values are typical for thiazole derivatives.[3][14]

The HOMO is expected to be localized primarily over the electron-rich thiazole ring and the ethynyl π-system, while the LUMO is also distributed across this conjugated system. This distribution facilitates π → π* electronic transitions.

Caption: HOMO-LUMO energy gap diagram.

Molecular Electrostatic Potential (MEP)

The MEP map is a 3D visualization of the total electrostatic potential on the electron density surface of a molecule.[15] It is an invaluable tool for identifying reactive sites.[16]

-

Red/Yellow Regions: Indicate negative potential, are electron-rich, and are susceptible to electrophilic attack.[17][18]

-

Blue Regions: Indicate positive potential, are electron-poor, and are susceptible to nucleophilic attack.[17][18]

For this compound, the MEP map is predicted to show:

-

Negative Potential: Concentrated around the nitrogen atom of the thiazole ring and the π-electron cloud of the ethynyl triple bond. These are the primary sites for electrophilic attack and hydrogen bond acceptance.

-

Positive Potential: Located around the hydrogen atoms, particularly the one on the thiazole ring (if present, though in this case it's C2-H) and the terminal ethynyl hydrogen.

Theoretical Spectroscopic Predictions

DFT calculations can provide theoretical spectra that serve as a powerful aid in interpreting experimental data.

Vibrational Spectroscopy (FT-IR) Vibrational analysis predicts the frequencies of molecular vibrations, which correspond to absorption peaks in an IR spectrum.[19][20] Calculated frequencies are often systematically higher than experimental ones and are typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP) for better agreement.

Table 3: Predicted Key Vibrational Frequencies

| Wavenumber (cm⁻¹, scaled) | Assignment | Description |

|---|---|---|

| ~3300 | ≡C-H Stretch | Vibration of the terminal alkyne C-H bond |

| ~3100 | C-H Stretch (Aromatic) | Vibration of the C-H bond on the thiazole ring |

| ~2950 | C-H Stretch (Aliphatic) | Vibrations of the methyl group C-H bonds |

| ~2150 | C≡C Stretch | Characteristic triple bond stretch of the ethynyl group |

| 1500-1600 | C=C / C=N Stretch | Ring stretching modes of the thiazole core |

Source: Based on general IR data and calculations on similar molecules.[8][21]

NMR Spectroscopy (¹H and ¹³C) The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate the magnetic shielding tensors, which are then converted to chemical shifts (δ) relative to a reference standard like Tetramethylsilane (TMS).[21][22]

Table 4: Predicted NMR Chemical Shifts (ppm)

| Nucleus | Predicted Shift (δ) | Assignment |

|---|---|---|

| ¹H NMR | ||

| ~8.5-9.0 | Singlet | Proton at C2 of the thiazole ring |

| ~3.0-3.5 | Singlet | Terminal ethynyl proton |

| ~2.4-2.7 | Singlet | Methyl group protons |

| ¹³C NMR | ||

| ~150-160 | Carbon at C2 of the thiazole ring | |

| ~145-155 | Carbon at C4 (attached to methyl group) | |

| ~115-125 | Carbon at C5 (attached to ethynyl group) | |

| ~80-90 | Ethynyl carbon attached to the ring | |

| ~75-85 | Terminal ethynyl carbon | |

| ~15-20 | Methyl group carbon |

Source: Based on typical values for thiazole derivatives.[21][23][24]

Electronic Spectroscopy (UV-Vis) Time-Dependent DFT (TD-DFT) is employed to calculate the energies of electronic excitations, which correspond to absorption maxima (λmax) in a UV-Vis spectrum.[21][25]

Table 5: Predicted UV-Vis Absorption

| λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|

| ~280-320 | > 0.1 | HOMO → LUMO (π → π*) |

Source: Based on TD-DFT calculations of similar conjugated systems.[21]

Conclusion

Theoretical calculations using Density Functional Theory provide a robust and detailed picture of the molecular properties of this compound. The optimized geometry reveals a planar, conjugated system. Frontier molecular orbital analysis indicates moderate reactivity and highlights the π-system's role in its electronic behavior. The MEP map successfully identifies the electron-rich nitrogen and ethynyl regions as the most probable sites for electrophilic interaction. Furthermore, the predicted IR, NMR, and UV-Vis spectra furnish a valuable theoretical benchmark for the verification and interpretation of future experimental data. This in-silico approach is an indispensable tool in modern chemical research, accelerating the design and discovery of novel molecules with potential applications in materials science and drug development.

References

-

Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents. (2018). BMC Chemistry. Available at: [Link]

-

Novel Thiazole Derivatives of Medicinal Potential: Synthesis and Modeling. (2017). ResearchGate. Available at: [Link]

-

Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). RSC Advances. Available at: [Link]

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Molecules. Available at: [Link]

-

Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2022). Progress in Heterocyclic Chemistry. Available at: [Link]

-

Molecular electrostatic potential (MEP) for molecule 5. (n.d.). ResearchGate. Available at: [Link]

-

Molecular electrostatic potential (MEP) surface of 4-MAPS obtained from BHandHLYP level. (n.d.). ResearchGate. Available at: [Link]

-

Molecular electrostatic potentials (MEP) mapped on the electron density surface calculated by the DFT/B3LYP method. (n.d.). ResearchGate. Available at: [Link]

-

STRUCTURAL HOMO-LUMO, MEP ANALYSIS AND MULLIKEN CHARGES OF THIAZOLE DERIVATIVE. (n.d.). International Research Journal of Education and Technology. Available at: [Link]

-

5-ethynyl-4-methyl-1,3-thiazole. (2025). Chemical Synthesis Database. Available at: [Link]

-

3D plots of HOMO-LUMO of 5-acetyl-2,4-dimethyl thiazole at the HSEH1PBE/LanL2DZ level. (n.d.). ResearchGate. Available at: [Link]

-

Theoretical study of the effect of ethynyl group on the structure and electrical properties of phenyl-thiadiazole systems as precursors of electron-conducting materials. (2025). ResearchGate. Available at: [Link]

-

Molecular Structure, Experimental and Theoretical Vibrational Spectroscopy, (HOMO-LUMO, NBO) Investigation, (RDG, AIM) Analysis. (n.d.). Semantic Scholar. Available at: [Link]

-

Molecular electrostatic potential (MEP) values of all compounds (5a-f). (n.d.). ResearchGate. Available at: [Link]

-

Molecular electrostatic potential (MEP) surfaces presentation of the active compounds. (n.d.). ResearchGate. Available at: [Link]

-

Vibrational Analysis. (2020). YouTube. Available at: [Link]

-

Computational Study: Synthesis, Spectroscopic (UV-vis, IR, NMR), Antibacterial, Antifungal, Antioxidant, Molecular Docking and ADME of New (E)-5-(1-(2-(4-(2,4-Dichlorophenyl)thiazol-2-yl)hydrazineylidene)ethyl)-2,4-dimethylthiazole. (2025). ResearchGate. Available at: [Link]

-

Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. (2007). International Journal of Molecular Sciences. Available at: [Link]

-

Organic Syntheses Procedure. (2016). Organic Syntheses. Available at: [Link]

-

Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). (n.d.). SciELO South Africa. Available at: [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Available at: [Link]

-

Conformational, structural, electronic, and vibrational investigations on 5-methyl-4-(2-thiazolylazo)resorcinol by FT-IR, FT–Raman, NMR, and DFT. (n.d.). ResearchGate. Available at: [Link]

-

Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. (n.d.). PubMed Central. Available at: [Link]

-

Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies. (n.d.). Oriental Journal of Chemistry. Available at: [Link]

-

Electronic Structure, Vibrational (FT-IR and FT-Raman), UV–Vis and NMR analysis of 5-(4-(2-(5-ethylpyridin-2-yl) ethoxy) benzyl) thiazolidine-2,4-dione by Quantum Chemical method. (2025). ResearchGate. Available at: [Link]

-